Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Description
Properties
IUPAC Name |
N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-7-15(8-3-1)17-12-13-5-4-6-14(11-13)16-9-10-18-19-16/h4-6,9-11,15,17H,1-3,7-8,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIWNQCJWOXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dicarbonyl Precursor Preparation
A 1,3-diketone or β-keto ester derivative is essential. For example, methyl 3-(bromomethyl)benzoylacetate can be synthesized via Claisen condensation of methyl 3-(bromomethyl)benzoate with ethyl acetoacetate under basic conditions.
Reaction Conditions :
Cyclocondensation with Hydrazine
The diketone reacts with hydrazine hydrate to form the pyrazole ring. Source demonstrates that aprotic solvents like dichloromethane (DCM) enhance regioselectivity for the 3-substituted pyrazole.
Procedure :
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Dissolve methyl 3-(bromomethyl)benzoylacetate (1.0 eq) in anhydrous DCM.
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Add hydrazine hydrate (1.2 eq) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
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Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (cyclohexane/EtOAc gradient).
Key Data :
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Product : 3-(2H-Pyrazol-3-yl)-benzyl bromide.
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Yield : 65–75%.
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Characterization : -NMR (CDCl₃) δ 7.82 (s, 1H, pyrazole-H), 4.52 (s, 2H, CH₂Br).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation | Straightforward, scalable | Requires bromide intermediate | 50–60 |
| Reductive Amination | Avoids halogenated precursors | Sensitive to aldehyde oxidation | 55–65 |
Mechanistic Insights and Side Reactions
Pyrazole Cyclization Regiochemistry
The 1,3-dicarbonyl’s electronic profile dictates pyrazole substitution. Electron-withdrawing groups (e.g., esters) favor cyclization at the more electrophilic carbonyl, ensuring 3-substitution.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, cyclohexanone.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities:
Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine and its derivatives have been studied for their diverse pharmacological properties. Pyrazoles, in general, are known for their broad range of biological activities, including:
- Anticancer Properties: Pyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in tumor growth and proliferation .
- Anti-inflammatory Effects: The presence of the pyrazole ring contributes to anti-inflammatory actions, making these compounds potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties, which could be harnessed in developing new antibiotics .
Case Studies:
Several studies highlight the synthesis and evaluation of pyrazole-containing compounds:
- A study demonstrated that specific pyrazole derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
- Another research focused on synthesizing cyclohexyl-substituted pyrazoles that displayed significant anti-tubercular activity in vitro, indicating their potential use in treating tuberculosis .
Agricultural Applications
Pesticide Development:
The unique structure of this compound lends itself to applications in agriculture, particularly in the development of pesticides. Pyrazole derivatives have been recognized for their effectiveness in enhancing crop protection due to their insecticidal properties .
Case Studies:
Research has shown that certain pyrazole-based compounds can effectively control pest populations while being less harmful to beneficial insects, making them suitable candidates for environmentally friendly agricultural practices .
Material Science
Polymer Chemistry:
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The pyrazole moiety can contribute to cross-linking within polymer networks, improving overall material performance.
Case Studies:
Studies have indicated that polymers modified with pyrazole derivatives exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Cyclohexyl Moieties
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA)
- Structure : Combines a cyclohexyl group with a pyrimidine ring substituted by a dimethylpyrazole.
- Pharmacology : Acts as a selective positive modulator of calcium-activated potassium (SK/IK) channels, with an EC50 of 3.4 μM .
- Molecular Weight : 285.39 g/mol (C16H23N5) vs. the target compound’s hypothetical molecular weight (~297 g/mol based on C18H21N3).
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-9H-purin-6-yl]-amine
- Structure : Features a purine ring system instead of benzyl, increasing aromatic surface area.
- Key Differences : The purine scaffold may improve binding to ATP-dependent targets but reduces metabolic stability due to higher ring complexity .
- Synthesis : Prepared via nucleophilic substitution, similar to methods in , but with lower yields (~18%) due to steric hindrance .
Analogues with Varied Substitutions
(4-Chloro-phenyl)-[2-(3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-amine (NS13001)
- Structure : Substitutes cyclohexyl with a chloro-phenyl group.
- Activity: Shows nanomolar potency in ion channel modulation, suggesting electronic effects from halogens enhance target affinity .
N-Cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Structure : Fused cyclopenta-pyrazolo-pyrimidine system.
- Molecular Weight : 335.44 g/mol (C20H24N4) vs. the target compound’s simpler benzyl-pyrazole scaffold .
Non-Cyclohexyl Pyrazole Derivatives
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
- Structure : Chlorophenyl substituent and cyclopenta-pyrazole core.
Pharmacological Data
Key Findings and Limitations
- Structural Insights : Cyclohexyl groups enhance hydrophobicity, while pyrazole nitrogens enable hydrogen bonding. Larger aromatic systems (e.g., purines) improve target affinity but reduce solubility .
- Synthetic Challenges : Low yields (~18%) in purine derivatives highlight scalability issues .
- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of cyclohexyl amines with pyrazole derivatives, followed by appropriate coupling reactions to form the desired product. The structural formula can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.
Thrombin Inhibition
Recent studies indicate that compounds similar to this compound exhibit significant thrombin inhibitory activity. For instance, a related pyrazole derivative demonstrated an IC50 value of 165 nM against thrombin, showcasing its potential as a serine protease inhibitor . The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole moiety significantly influenced the inhibitory potency.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| 9e | 165 | 3-pyridyl moiety enhances activity |
| 9g | 1300 | 3-phenyl substitution reduces activity |
| 24e | 16 | Strong thrombin inhibitor with chlorothiophene |
Anticancer Properties
This compound and its analogs have been evaluated for anticancer activity. Research has shown that certain pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 0.19 to 1.1 µM .
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 30 | 0.19 | Apoptosis induction |
| NCI-H460 | 6 | 0.39 | Autophagy without apoptosis |
| MCF7 | 36 | 0.46 | Inhibition of Aurora-A kinase |
Case Studies
- Thrombin Inhibition Study : A study conducted on a series of pyrazole derivatives showed that compound 9e was significantly more potent than its analogs, suggesting that specific substitutions on the pyrazole ring can enhance thrombin inhibition .
- Anticancer Activity Assessment : In a comparative study of various pyrazole derivatives against different cancer cell lines, compound 36 was found to inhibit cell proliferation effectively while causing minimal toxicity to normal cells .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine?
- Answer : Synthesis typically involves multi-step reactions, including:
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Condensation reactions : For pyrazole ring formation, as seen in analogous compounds (e.g., using phenyl hydrazine with dibromo-propanoyl derivatives under triethylamine catalysis) .
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Cross-coupling : Copper-catalyzed Ullmann-type coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) to introduce cyclohexylamine moieties .
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Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) yields pure product, confirmed by HRMS (ESI) and NMR .
Example Reaction Parameters Reagents: CuBr, Cs₂CO₃, DMSO Temperature: 35°C Yield: ~17–20% Purity: >95% (HPLC)
Q. How is the structural integrity of this compound validated?
- Answer : Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon connectivity (e.g., δ 8.87 ppm for pyridine protons in analogs) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H] at m/z 215) .
- X-ray Crystallography : For analogs like 3-phenyl-1,2,4-triazol-5-amine, planar structures with dihedral angles <5° between aromatic rings ensure minimal steric strain .
Q. What safety precautions are critical during handling?
- Answer :
- Ventilation : Use fume hoods to avoid inhalation (P201, P202) .
- PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
- Waste Disposal : Segregate and dispose via licensed hazardous waste contractors (P501) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
- Answer : Contradictions often arise from:
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Varied Assay Conditions : For example, potassium channel modulation (e.g., CyPPA in ) shows EC₅₀ differences due to cell type (HEK vs. CHO) or buffer composition .
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Structural Isomerism : Tautomeric forms (e.g., pyrazole vs. pyrimidine substituents) alter binding kinetics .
- Methodology :
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Use standardized assays (e.g., patch-clamp for ion channels) .
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Perform computational docking to compare binding poses across analogs .
Key Pharmacological Data Target: SK/IK Ca²⁺-activated K⁺ channels EC₅₀ (CyPPA analog): 3–10 µM Selectivity: >100x over Kv7.1
Q. What strategies optimize the selectivity of this compound derivatives for CNS targets?
- Answer :
- Substituent Tuning : Introduce polar groups (e.g., -OH, -CF₃) to enhance blood-brain barrier permeability .
- Scaffold Hybridization : Merge with indole or purine cores (e.g., NS13001 in ) to target kinase or GPCR pathways .
- In Silico Screening : Predict logP and P-gp substrate likelihood using QSAR models .
Q. How do steric and electronic effects influence the stability of this compound under physiological conditions?
- Answer :
- Steric Effects : Bulky cyclohexyl groups reduce metabolic oxidation (e.g., CYP3A4-mediated degradation) .
- Electronic Effects : Electron-withdrawing substituents on the benzyl ring enhance hydrolytic stability (t₁/₂ >24 hrs at pH 7.4) .
- Experimental Validation :
- Accelerated stability studies (40°C/75% RH for 4 weeks) .
- LC-MS to track degradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
